1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a difluoromethyl group, an ethyl group, and a methyl group attached to a pyrazole ring, along with an oxadiazole moiety.
Preparation Methods
The synthesis of 1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Attachment of the oxadiazole moiety: This can be done through cyclization reactions involving appropriate precursors such as nitriles and hydrazides.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, using nucleophiles such as amines or thiols.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form various cyclic derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(DIFLUOROMETHYL)-N~3~-ETHYL-5-METHYL-N~3~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
- 1-(4-Cl-2-fluorophenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1H-1,2,4-triazol-5-one : This compound has a similar difluoromethyl group but differs in its overall structure and biological activity.
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole : This compound shares the pyrazole ring but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15F2N5O2 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-ethyl-5-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15F2N5O2/c1-4-18(6-10-8(3)16-21-17-10)11(20)9-5-7(2)19(15-9)12(13)14/h5,12H,4,6H2,1-3H3 |
InChI Key |
UFYDRTNHSLEKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=NN(C(=C2)C)C(F)F |
Origin of Product |
United States |
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